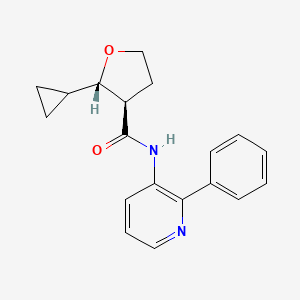![molecular formula C13H21N3O B7345048 (1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345048.png)
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of G protein-coupled receptor that play a role in pain regulation, stress response, and addiction. JDTic has been studied for its potential therapeutic applications in treating addiction, depression, and anxiety.
Mécanisme D'action
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine is a selective antagonist of the KOR, which means it blocks the activity of KORs. KORs are involved in the regulation of pain, stress, and addiction. When activated, KORs can produce dysphoria, or a feeling of unease or discomfort. This compound blocks the activity of KORs, which can reduce the negative effects of stress and addiction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, which suggests that it may be effective in treating addiction in humans. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine is that it is a selective antagonist of the KOR, which means it does not affect other opioid receptors. This makes it a useful tool for studying the specific effects of KORs. One limitation of this compound is that it has a relatively short half-life, which means it needs to be administered frequently in order to maintain its effects.
Orientations Futures
There are several potential future directions for research on (1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine. One area of interest is its potential therapeutic applications in treating addiction, depression, and anxiety in humans. Another area of interest is its potential use as a research tool to study the specific effects of KORs. Additionally, there is interest in developing longer-lasting versions of this compound that could be administered less frequently.
Méthodes De Synthèse
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine was first synthesized in 2003 by a team of researchers led by Dr. Charles Chavkin at the University of Washington. The synthesis method involves several steps, including the reaction of 1-(2-methoxyethyl)pyrazole-4-carboxylic acid with bicyclo[3.1.0]hexane-2,6-dione to form a dihydropyrazolone intermediate. The intermediate is then treated with N-methylpiperazine and trifluoroacetic acid to form this compound.
Applications De Recherche Scientifique
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine has been extensively studied for its potential therapeutic applications in treating addiction, depression, and anxiety. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propriétés
IUPAC Name |
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-17-6-5-16-10-11(9-15-16)8-14-13-4-2-3-12(13)7-13/h9-10,12,14H,2-8H2,1H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMVJUVHKQVLQ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CNC23CCCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C=C(C=N1)CN[C@@]23CCC[C@@H]2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R)-1-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]-3H-isoindol-1-one](/img/structure/B7344969.png)
![2-[(1R)-1-[3-(1-methoxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]-3H-isoindol-1-one](/img/structure/B7344976.png)
![N-(cyclopropylmethyl)-N-methyl-1-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]tetrazol-5-amine](/img/structure/B7344980.png)

![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(2-fluorophenyl)-N-methyltriazole-4-carboxamide](/img/structure/B7344984.png)

![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-ethyl-N-pyridin-4-yltriazole-4-carboxamide](/img/structure/B7344992.png)
![4-methylidene-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]cyclohexane-1-carboxamide](/img/structure/B7345009.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-(2-methylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7345012.png)
![5-cyclopropyl-N-[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B7345018.png)


![(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone](/img/structure/B7345033.png)
![(Z)-3-cyclopropyl-2-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]but-2-en-1-one](/img/structure/B7345036.png)